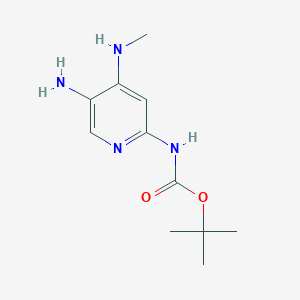
tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Industrial Production Methods: Industrial production methods for carbamates often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation and Reduction: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: This compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and pyridine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction may lead to the formation of reduced amines.
科学研究应用
Chemistry: In chemistry, tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .
Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and pyridine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. These interactions can influence biological pathways, making it useful in medicinal chemistry .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyridine ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyridin-2-yl}carbamate): Another complex carbamate with additional functional groups, used in similar applications.
Uniqueness: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is unique due to its combination of a tert-butyl group, amino groups, and a pyridine ring. This structure provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and industry.
属性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
tert-butyl N-[5-amino-4-(methylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-5-8(13-4)7(12)6-14-9/h5-6H,12H2,1-4H3,(H2,13,14,15,16) |
InChI 键 |
VMARMCHCLBKCBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


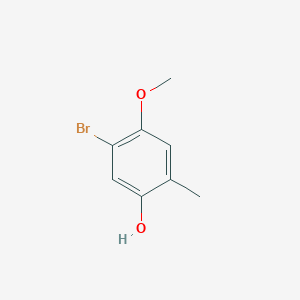
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
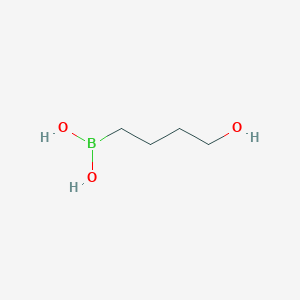
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
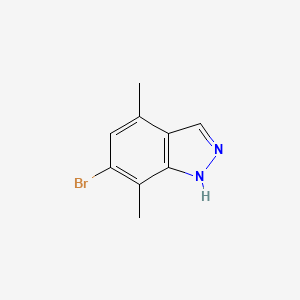
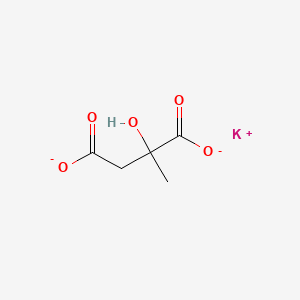
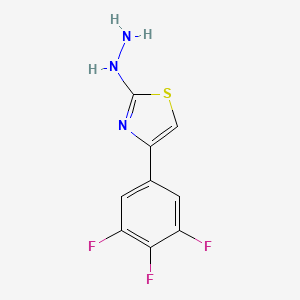
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
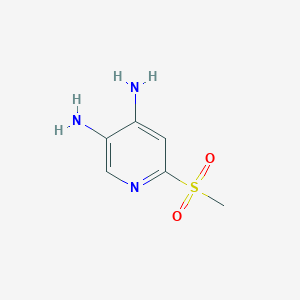
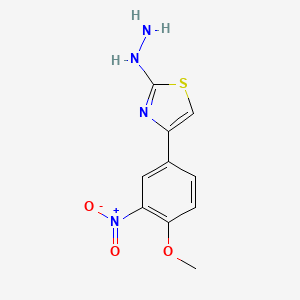
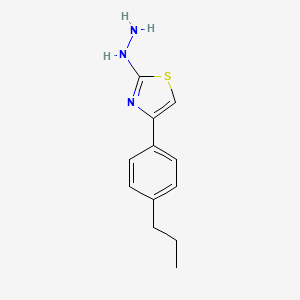


![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
